molecular formula C8H7N3O3 B1335783 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 329207-48-9

7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No. B1335783
M. Wt: 193.16 g/mol
InChI Key: JCGSRFSMSJIMCI-UHFFFAOYSA-N
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Description

The compound of interest, 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid, is a derivative of the pyrazolopyrimidine family. This class of compounds is known for its potential biological activities and has been the subject of various synthetic studies to explore its chemical properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been explored in several studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the introduction of an alkyl group and subsequent transformations leading to the final carboxamide compounds . Another study describes the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which involves the preparation of a hydroxypyrazolo[1,5-a]pyrimidine derivative followed by chlorination and reaction with various nucleophiles to yield the substituted derivatives .

Molecular Structure Analysis

The molecular structure of related pyrazolopyrimidine derivatives has been analyzed using techniques such as X-ray diffraction. For example, the structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was determined, providing insights into the spatial arrangement of the molecule . Similarly, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in different crystal environments, revealing the hydrogen-bonding interactions and supramolecular architecture .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives has been investigated in various contexts. For instance, the discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists involved the design and synthesis of these compounds, demonstrating their biological activity . Another study synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential for these compounds to act as antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit different structural arrangements and hydrogen-bonding patterns, which can influence their solubility and stability . The antimicrobial activity of certain derivatives also suggests that these compounds may have specific physicochemical properties that enable them to interact with microbial targets .

Scientific Research Applications

1. Angiotensin II Receptor Antagonism

7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives have been noted for their application in the design of angiotensin II (AII) receptor antagonists. These compounds, particularly the pyrazolo[1,5-a]pyrimidine derivatives, exhibit potent in vitro antagonistic activities against AII receptors. Structural modifications, such as the introduction of a methyl substituent at specific positions, have been crucial for enhancing in vivo activity, indicating their potential use in the development of orally active AII receptor antagonists for treating hypertension (Shiota et al., 1999).

2. Synthesis of Heterocyclic Compounds

Research indicates that 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives serve as precursors in the synthesis of various heterocyclic compounds. These compounds have been utilized in multistep synthesis pathways to produce a wide array of heterocyclic structures. For instance, these derivatives have been used to create pyrazolo[1,5-a]pyrimidine-3-carboxamides and other related compounds, demonstrating their versatility in synthetic organic chemistry and potential use in the development of therapeutically active compounds (Lombar et al., 2014).

3. Bioactive Compound Synthesis

The derivatives of 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid have been synthesized and studied for their potential biological activities. They have been implicated in the synthesis of compounds with reported antimicrobial, antifungal, and anti-inflammatory properties. This suggests their significant role in the design and development of new therapeutic agents with potential application in treating various infections and inflammatory conditions (Youssef et al., 2011; Tozkoparan et al., 1999).

4. Studies in Molecular Structure and Supramolecular Aggregation

Research involving 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid derivatives has extended into the study of their molecular and supramolecular structures. Investigations into the crystallography and conformational features of these compounds have provided insights into their structural characteristics, interaction patterns, and how these influence their biological activity and potential pharmaceutical applications (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSRFSMSJIMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC(=O)NN12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391423
Record name ST001086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid

CAS RN

329207-48-9
Record name ST001086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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